molecular formula C10H11Cl2NO3 B1183785 N-(3,5-dichloro-2-methoxybenzyl)glycine

N-(3,5-dichloro-2-methoxybenzyl)glycine

Cat. No.: B1183785
M. Wt: 264.102
InChI Key: JYKWHYXUXZUTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

General Context of Glycine (B1666218) Derivatives in Medicinal Chemistry Research

Glycine, the simplest amino acid, serves as a fundamental building block in a vast array of physiological processes, from protein synthesis and metabolism to neurotransmission. irjmets.com Its derivatives, formed by substituting various functional groups onto the glycine scaffold, have garnered substantial attention in medicinal chemistry for their diverse biological activities. irjmets.com Researchers have explored these derivatives for their potential as antibacterial, anti-inflammatory, antioxidant, and anticancer agents. irjmets.com The modification of the basic glycine structure allows for the fine-tuning of its chemical and physical properties, such as solubility and stability, making these derivatives suitable for a range of therapeutic applications. irjmets.com For instance, N-acetylglycine is utilized in metabolic research due to its well-defined characteristics. irjmets.com Other derivatives, like trimethylglycine (betaine) and N-methylglycine (sarcosine), have been investigated for their roles in liver health, cardiovascular function, and mental health. irjmets.com

Significance of Benzyl (B1604629) and Substituted Benzyl Moieties in Bioactive Compounds

The benzyl group, and particularly its substituted forms, is a crucial pharmacophore in the design of bioactive compounds. nih.gov Its presence can significantly influence a molecule's pharmacological profile, affecting its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. The lipophilic nature of the benzyl group can enhance membrane permeability, a desirable trait for many drug candidates. acs.org Furthermore, the aromatic ring of the benzyl moiety can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules like proteins and nucleic acids. nih.gov The addition of substituents to the benzene (B151609) ring, such as halogens (e.g., chloro groups) and alkoxy groups (e.g., methoxy (B1213986) group), provides a powerful tool for modulating the electronic and steric properties of the molecule, thereby influencing its biological activity. acs.orgacs.org For example, halogenation can alter the acidity of nearby protons and affect metabolic pathways.

Overview of N-(3,5-Dichloro-2-methoxybenzyl)glycine as a Research Compound Class

This compound belongs to the class of N-substituted glycine derivatives, which are recognized for their potential in drug discovery and as tools in chemical biology. nih.gov While specific research on this compound itself is not extensively documented in publicly available literature, the properties and activities of structurally similar compounds provide valuable insights into its potential areas of investigation. For instance, related compounds like N-[(2,5-dichlorophenyl)carbonyl]glycine and N-(2-carboxy-5-chloro-phenyl)glycine have been studied in the context of developing new therapeutic agents and as intermediates in the synthesis of other complex molecules. cymitquimica.comgoogle.com The combination of the N-substituted glycine core with a dichlorinated and methoxylated benzyl group suggests that this class of compounds may exhibit interesting biological activities, potentially as enzyme inhibitors or receptor modulators. The dichloro substitution pattern on the phenyl ring is known to influence the electronic properties and reactivity of the molecule. cymitquimica.com

Scope and Objectives of Academic Inquiry into this Compound Class

The primary objective of academic inquiry into this compound and its analogs is to explore their potential as novel bioactive agents. The research in this area typically focuses on several key aspects:

Synthesis and Characterization: Developing efficient synthetic routes to produce these compounds and their derivatives. nih.govacs.org This is often followed by thorough characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity. nih.gov

Biological Screening: Evaluating the synthesized compounds for a wide range of biological activities. This can include assays for anticancer, antimicrobial, anti-inflammatory, and other therapeutic effects. irjmets.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different functional groups and their positions influence its biological activity. nih.gov This is a crucial step in optimizing the compound's potency and selectivity.

Mechanism of Action Studies: Investigating how these compounds exert their biological effects at the molecular level. This could involve identifying their specific cellular targets, such as enzymes or receptors, and elucidating the biochemical pathways they modulate.

The table below presents a selection of related N-substituted glycine derivatives and their documented research contexts, illustrating the scientific interest in this class of compounds.

Compound NameCAS NumberMolecular FormulaResearch Context
N-[(2,5-dichlorophenyl)carbonyl]glycine667403-46-5C₉H₇Cl₂NO₃Studied for potential applications in medicinal chemistry and as an impurity in the synthesis of other compounds. cymitquimica.com
N-(2-carboxy-5-chloro-phenyl)glycineNot AvailableC₉H₈ClNO₄Used as a precursor in the synthesis of 6,6'-dichloroindigo. google.com
N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine62098-75-3C₁₁H₁₃NO₆Investigated for its potential in studies involving enzyme inhibition and protein-ligand interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11Cl2NO3

Molecular Weight

264.102

IUPAC Name

2-[(3,5-dichloro-2-methoxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C10H11Cl2NO3/c1-16-10-6(4-13-5-9(14)15)2-7(11)3-8(10)12/h2-3,13H,4-5H2,1H3,(H,14,15)

InChI Key

JYKWHYXUXZUTAY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1CNCC(=O)O)Cl)Cl

Origin of Product

United States

Synthetic Strategies and Chemical Transformations

Synthesis of the Core N-(3,5-Dichloro-2-methoxybenzyl)glycine Scaffold

The creation of the fundamental this compound structure can be envisioned through two primary routes: direct N-alkylation of glycine (B1666218) or a multi-step sequence involving reductive amination.

Direct N-alkylation of glycine or its ester derivatives with a suitable 3,5-dichloro-2-methoxybenzyl halide, such as the corresponding benzyl (B1604629) bromide or chloride, represents a straightforward synthetic pathway. This method is a common strategy for preparing N-alkylated amino acids. nih.gov The reaction typically involves the nucleophilic attack of the amino group of glycine on the electrophilic benzylic carbon of the halide.

The reaction conditions for such an alkylation would likely require a base to deprotonate the amino group of glycine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as the formation of dialkylated products.

Table 1: Illustrative Conditions for Direct N-Alkylation

Glycine SourceAlkylating AgentBaseSolventTemperature
Glycine ethyl ester3,5-Dichloro-2-methoxybenzyl bromideK₂CO₃AcetonitrileReflux
GlycineNaOHWater/Ethanol50-80 °C
Glycine tert-butyl ester3,5-Dichloro-2-methoxybenzyl chlorideTriethylamineDichloromethaneRoom Temp

It is important to note that the reactivity of the 3,5-dichloro-2-methoxybenzyl halide can be influenced by the substitution pattern on the aromatic ring. The electron-withdrawing nature of the chlorine atoms may slightly decrease the reactivity of the benzylic position towards nucleophilic attack compared to an unsubstituted benzyl halide.

A multi-step approach, primarily centered around reductive amination, offers an alternative and often more controlled route to this compound. A plausible sequence, analogous to the synthesis of similar N-benzylglycine derivatives, would involve the initial condensation of 3,5-dichloro-2-methoxybenzaldehyde (B1307951) with glycine or a glycine ester to form a Schiff base (imine). google.com This intermediate is then reduced to afford the desired N-benzylated product.

The reduction of the imine can be achieved using various reducing agents. Catalytic hydrogenation over a palladium catalyst is a common and efficient method. google.com Alternatively, hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be employed. dtu.dkchemrxiv.org The latter is particularly useful as it can often be performed in a one-pot reaction with the aldehyde and amine. dtu.dk

A concrete example for a similar compound, N-(2,4-dimethoxybenzyl)glycine, involves reacting glycine with 2,4-dimethoxybenzaldehyde (B23906) in the presence of a base, followed by reduction with palladium-on-carbon. prepchem.com This provides a reliable template for the synthesis of the title compound.

Table 2: Plausible Multi-step Synthesis via Reductive Amination

StepReactantsReagents/CatalystSolventKey Intermediate
1. Imine Formation3,5-Dichloro-2-methoxybenzaldehyde, Glycine ethyl ester-EthanolEthyl 2-((3,5-dichloro-2-methoxybenzylidene)amino)acetate
2. ReductionEthyl 2-((3,5-dichloro-2-methoxybenzylidene)amino)acetateH₂, Pd/CEthanolEthyl N-(3,5-dichloro-2-methoxybenzyl)glycinate
3. HydrolysisEthyl N-(3,5-dichloro-2-methoxybenzyl)glycinateaq. NaOH, then H⁺-This compound

In the synthesis of N-substituted glycines, particularly when dealing with more complex molecules or when orthogonal reactivity is required, the use of protecting groups for the carboxyl and amino functionalities is a critical consideration. organic-chemistry.org

For the carboxyl group of glycine, esterification is a common protecting strategy. Ethyl or methyl esters are frequently used due to their ease of introduction and subsequent removal via hydrolysis under basic or acidic conditions. orgsyn.org Benzyl esters offer the advantage of being removable through hydrogenolysis, which can be compatible with other functional groups. organic-chemistry.org The tert-butyl ester is another valuable protecting group, readily cleaved under acidic conditions. organic-chemistry.org

The amino group of glycine itself is the reactive site for N-alkylation. However, in more elaborate synthetic schemes, it might be necessary to introduce the benzyl group onto a pre-existing glycine derivative where the carboxyl group is already protected. The choice of the ester protecting group can influence the reaction conditions for both the N-alkylation and the final deprotection step. For instance, if a base-sensitive functionality is present elsewhere in the molecule, a tert-butyl ester that can be removed with acid would be a preferable choice over an ethyl ester that requires basic hydrolysis.

Derivatization of this compound

Once synthesized, the this compound scaffold offers two primary sites for further chemical modification: the glycine carboxyl functionality and the N-benzyl moiety.

The carboxylic acid group is a versatile handle for a variety of chemical transformations.

Esterification: The carboxyl group can be readily converted into a range of esters. This can be achieved through standard acid-catalyzed esterification (Fischer esterification) with the corresponding alcohol or by reaction with an alkyl halide in the presence of a base. The synthesis of N-benzylglycine ethyl ester is a well-documented example. orgsyn.org

Amide Bond Formation: The formation of amides from the carboxylic acid is a fundamental transformation. This typically requires the activation of the carboxyl group, as direct reaction with an amine is often inefficient. Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netorgoreview.com These methods are widely employed in peptide synthesis. fishersci.co.uk Studies on N-(benzyloxycarbonyl)glycine have shown that its amide derivatives can be synthesized and exhibit interesting biological activities. nih.gov

Table 3: Representative Derivatization Reactions at the Carboxyl Group

Reaction TypeReactantReagentsProduct Type
EsterificationThis compoundEthanol, H₂SO₄ (cat.)Ethyl N-(3,5-dichloro-2-methoxybenzyl)glycinate
Amide CouplingThis compound, BenzylamineDCC, HOBtN-benzyl-2-((3,5-dichloro-2-methoxybenzyl)amino)acetamide

The N-benzyl group itself can be a site for chemical modification, although these transformations might be more challenging to achieve selectively without affecting other parts of the molecule.

Reactions at the Benzylic Position: The benzylic carbon, being adjacent to the aromatic ring, exhibits enhanced reactivity. While direct oxidation of the benzylic CH₂ group to a carbonyl is a known transformation for many alkylbenzenes, this would likely be a destructive pathway for the target molecule, leading to cleavage of the N-benzyl bond. However, radical halogenation at the benzylic position, for instance using N-bromosuccinimide (NBS), could potentially introduce a halogen atom, which could then be subjected to further substitution reactions. nih.gov

Modification of the Aromatic Ring: The dichlorinated methoxy-substituted benzene (B151609) ring is generally stable. However, electrophilic aromatic substitution reactions are unlikely to be selective due to the presence of both activating (methoxy) and deactivating (chloro) groups. Nucleophilic aromatic substitution of the chlorine atoms would require harsh conditions and is generally not a feasible transformation under standard laboratory settings.

Chiral Synthesis and Stereochemical Control

The asymmetric synthesis of this compound, to yield a specific enantiomer, is a critical aspect for its potential applications. While direct methods for this specific compound are not extensively documented, several established strategies for the chiral synthesis of α-amino acids can be applied. A prominent approach involves the use of chiral auxiliaries or chiral catalysts to direct the stereochemical outcome of the reaction.

One powerful method utilizes chiral nickel(II) complexes as templates for the asymmetric synthesis of non-proteinogenic amino acids. nih.govbeilstein-journals.org These complexes, derived from a chiral ligand and glycine, can undergo diastereoselective alkylation. In the context of synthesizing this compound, the chiral Ni(II) complex of a glycine Schiff base would be reacted with 3,5-dichloro-2-methoxybenzyl halide. The chiral environment provided by the nickel complex would favor the formation of one diastereomer over the other. Subsequent acidic hydrolysis would then release the desired enantiomer of this compound and allow for the recovery of the chiral auxiliary. nih.gov The diastereoselectivity of such reactions is often high, leading to products with excellent enantiomeric excess.

Another strategy for achieving stereochemical control is through biocatalytic dynamic kinetic resolution. This method has been successfully applied to the synthesis of a variety of enantiomerically enriched N-alkyl amino acids. nih.gov In a potential application to this compound, a racemic mixture of a suitable ester derivative of the compound could be subjected to a lipase-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). The use of PEGylated esters in aqueous conditions has been shown to improve solubility and reactivity in such resolutions. nih.gov

The following table illustrates a hypothetical comparison of these chiral synthesis strategies.

Strategy Key Reagents/Catalysts General Diastereomeric/Enantiomeric Excess Key Advantages Potential Challenges
Chiral Ni(II) Complex(S)- or (R)-BPB-Ni(II) complex, 3,5-dichloro-2-methoxybenzyl halide>95% deHigh diastereoselectivity, recoverable chiral auxiliaryStoichiometric use of the chiral complex
Biocatalytic DKRLipase, Racemic this compound esterUp to 99% eeMild reaction conditions, high enantioselectivityRequires a suitable racemic precursor, enzyme compatibility

Emerging Synthetic Methodologies for Related N-Alkylated Amino Acids

The field of synthetic organic chemistry is continually evolving, with new methods being developed for the efficient and selective synthesis of N-alkylated amino acids. These emerging methodologies offer potential advantages over traditional approaches, such as improved yields, milder reaction conditions, and greater functional group tolerance.

One notable emerging trend is the focus on "green" synthesis. For instance, a method for the synthesis of aliphatic N-substituted glycine derivatives has been developed that utilizes water as the solvent, thereby avoiding toxic organic solvents. acs.orgnih.govacs.org This approach involves the reaction of glycine with various aliphatic aldehydes or ketones. While this specific method is tailored for aliphatic substitutions, the underlying principle of using environmentally benign solvents is a significant advancement.

Solid-phase synthesis has also become a powerful tool for the preparation of N-substituted glycine oligomers, known as peptoids. nih.gov This technique allows for the modular and efficient assembly of these structures on a solid support. The "sub-monomer" method, a key strategy in peptoid synthesis, involves a two-step sequence of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine. This approach could be adapted for the synthesis of this compound by using 3,5-dichloro-2-methoxybenzylamine as the nucleophile.

Recent advancements in C-N cross-coupling reactions also present new avenues for the synthesis of N-aryl and N-alkyl amino acids. For example, a copper-catalyzed Chan-Lam cross-coupling of N-aminopyridinium salts with aryl boronic acids has been demonstrated for the synthesis of secondary aryl-alkyl amines. acs.org This methodology could potentially be adapted for the synthesis of N-benzylated glycine derivatives.

Furthermore, a mild and efficient one-pot procedure for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides has been reported. nih.gov This method proceeds through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to afford the desired N-aryl glycine. While this is for N-aryl glycines, the concept of a one-pot, multi-step sequence is a valuable strategy for improving synthetic efficiency.

The table below summarizes some of these emerging synthetic methodologies and their potential applicability.

Methodology Key Features Potential Application for this compound References
Green SynthesisUse of water as a solventAdaptation of the reaction of glycine with 3,5-dichloro-2-methoxybenzaldehyde in an aqueous medium. acs.org, nih.gov, acs.org
Solid-Phase Peptoid SynthesisModular synthesis on a solid supportUse of 3,5-dichloro-2-methoxybenzylamine in the sub-monomer synthesis strategy. nih.gov
Reductive AminationFormation of an imine followed by reductionReaction of glycine or a glycine ester with 3,5-dichloro-2-methoxybenzaldehyde followed by reduction with a suitable reducing agent. monash.edu
Chan-Lam Cross-CouplingCopper-catalyzed C-N bond formationA modified approach using a suitable glycine nucleophile and a 3,5-dichloro-2-methoxybenzyl electrophile. acs.org

Molecular and Supramolecular Structural Characterization

Spectroscopic Elucidation of Molecular Structures

Spectroscopic methods are indispensable for determining the molecular structure of a compound in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For N-(3,5-dichloro-2-methoxybenzyl)glycine, ¹H NMR and ¹³C NMR would provide crucial information.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals would confirm the presence of all proton environments. For instance, the glycine (B1666218) methylene (B1212753) protons (-CH₂-) would likely appear as a singlet or a doublet depending on the solvent and pH, while the benzyl (B1604629) methylene protons (-CH₂-Ar) would also present a characteristic signal. The aromatic protons on the dichloromethoxybenzyl ring would exhibit a specific splitting pattern, and the methoxy (B1213986) group protons (-OCH₃) would appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.0 - 7.5m2H
Methoxy (-OCH₃)3.8 - 4.0s3H
Benzyl (-CH₂-)4.0 - 4.5s2H
Glycine (-CH₂-)3.2 - 3.5s2H
Carboxyl (-COOH)10 - 12br s1H
Amine (-NH-)Variablebr s1H

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)170 - 175
Aromatic C-Cl125 - 135
Aromatic C-O150 - 160
Aromatic C-H110 - 130
Benzyl (-CH₂-)50 - 55
Glycine (-CH₂-)40 - 45
Methoxy (-OCH₃)55 - 60

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, characteristic absorption bands would be expected. The O-H stretch of the carboxylic acid would appear as a broad band, while the C=O stretch would be a sharp, intense peak. The N-H stretch of the secondary amine and C-H stretches of the aromatic and aliphatic groups would also be identifiable. The C-O stretch of the methoxy group and the C-Cl stretches of the dichlorinated ring would provide further structural confirmation. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the aromatic ring modes.

Table 3: Key Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
N-H (Amine)3300 - 3500Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1750Strong
C=C (Aromatic)1450 - 1600Medium
C-O (Methoxy)1000 - 1300Strong
C-Cl600 - 800Strong

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the exact molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Solid-State Structural Determination

While spectroscopic methods provide information about the molecular structure, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.

X-ray Crystallography for Absolute Configuration and Conformation

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide a wealth of information. It would confirm the connectivity of the atoms, the bond lengths, bond angles, and torsion angles. This would reveal the precise conformation of the molecule in the solid state, including the orientation of the dichloromethoxybenzyl group relative to the glycine moiety. As glycine itself is achiral, the resulting N-substituted compound is also achiral unless it crystallizes in a chiral space group.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal structure would also reveal the supramolecular assembly, showing how individual molecules of this compound pack in the crystal lattice. Of particular interest would be the analysis of intermolecular interactions, such as hydrogen bonds. The carboxylic acid and the secondary amine are both capable of participating in hydrogen bonding as donors and acceptors. A detailed analysis would likely reveal a network of hydrogen bonds, for instance, between the carboxylic acid of one molecule and the amine of another, leading to the formation of chains, sheets, or more complex three-dimensional architectures. These interactions are crucial in determining the physical properties of the solid material.

Conformational Analysis and Molecular Dynamics within Research Contexts

No published research was found that specifically investigates the conformational analysis or molecular dynamics of this compound. Consequently, data on preferred torsion angles, energy minima, and the dynamic behavior of the molecule in different environments is not available. The creation of detailed research findings and data tables is therefore not possible.

Biological Activity and Mechanistic Investigations Pre Clinical, Molecular Level

Interactions with the Glycinergic System

No studies were identified that investigated the interaction of N-(3,5-dichloro-2-methoxybenzyl)glycine with the glycinergic system.

There is no available data on whether this compound modulates the activity of Glycine (B1666218) Receptors (GlyRs) or exhibits any selectivity for its various subtypes.

Information regarding any agonistic or antagonistic effects of this compound at different GlyR subtypes is absent from the scientific record.

No research has been published detailing any allosteric modulatory effects of this compound on glycine receptors.

In vitro studies determining the binding affinity or kinetics of this compound at glycine receptors have not been reported.

N-Methyl-D-aspartate (NMDA) Receptor Glycine Site Modulation

N-Methyl-D-aspartate (NMDA) Receptor Glycine Site Modulation

There is no evidence to suggest that this compound modulates the glycine site of the N-Methyl-D-aspartate (NMDA) receptor.

No studies were found that examined the impact of this compound on the binding of co-agonists to the NMDA receptor or its subsequent effect on ion channel function.

Due to the complete absence of research on this specific compound, no data tables or detailed research findings can be generated.

Despite a comprehensive search of publicly available scientific literature, no specific data or research findings were identified for the chemical compound "this compound" within the scope of the requested biological and mechanistic investigations.

Extensive searches were conducted to find information regarding the in vitro functional potentiation and inhibition studies, as well as specific enzyme inhibition profiling for Monoamine Oxidase (MAO), Carbonic Anhydrase (CA) isoforms, N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), and Acetylcholinesterase (AChE). Furthermore, searches for broad-spectrum biological screening data for this particular compound did not yield any relevant results.

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Broad-Spectrum Biological Screening (In Vitro Assays)

Antimicrobial Activity against Bacterial Strains

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, research into related N-benzylglycine derivatives suggests potential for antibacterial and antifungal activity. The N-benzyl group itself is a scaffold that has been explored for the development of antimicrobial agents. For instance, certain O-benzyl derivatives have demonstrated significant inhibitory action against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The introduction of substituents on the benzyl (B1604629) ring can modulate this activity.

The broader class of N-benzyl compounds has been investigated for antimicrobial effects, with some derivatives showing efficacy against various bacterial and fungal strains. The specific contribution of the 3,5-dichloro-2-methoxy substitution pattern on the benzyl ring of a glycine molecule to its antimicrobial spectrum and potency remains an area for further investigation.

Anticancer Activity in Cell-Based Models

The potential of this compound as an anticancer agent has not been specifically detailed in published research. However, the structural motifs present in the molecule, namely the dichlorinated and methoxylated phenyl ring, are found in various compounds with demonstrated cytotoxic activity against cancer cell lines. For example, the presence of methoxy (B1213986) groups on flavonoid structures has been shown to promote cytotoxicity in several cancer cell lines by influencing ligand-protein interactions and activating downstream signaling pathways leading to cell death.

Interactions with Other Receptor Systems (where structurally relevant analogs are investigated)

Serotonin Receptor (e.g., 5-HT6) Antagonism and Radioligand Development

The interaction of this compound with the serotonin 5-HT6 receptor is not well-characterized. However, the N-benzylamine scaffold is a feature in some reported 5-HT6 receptor antagonists. Research in this area has largely focused on more complex molecules where the N-benzyl moiety is part of a larger pharmacophore. For instance, various N-(2-arylethyl)benzylamines have been investigated as antagonists of the 5-HT6 receptor. The development of selective 5-HT6 receptor antagonists is an active area of research for potential treatments of cognitive deficits in neurological disorders. The affinity and functional activity of the simpler this compound at this receptor would require specific investigation.

Dopamine Receptor (e.g., D3) Binding and Selectivity

A significant class of D3 receptor antagonists and partial agonists incorporates a 4-phenylpiperazine core, with substitutions on the phenyl ring influencing affinity and selectivity over the closely related D2 receptor. Notably, compounds with a 2,3-dichlorophenyl group attached to the piperazine have shown high affinity for the D3 receptor. The dichloro substitution pattern is a key feature in achieving this selectivity. Although this compound lacks the piperazine ring common to many D3 ligands, the presence of the dichlorinated phenyl ring suggests that this structural element could contribute to affinity at the D3 receptor. The table below summarizes the binding affinities of some dichlorophenyl-containing compounds at D2 and D3 receptors, illustrating the importance of this motif.

CompoundD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity
Analog 1 (2,3-dichlorophenylpiperazine derivative)0.550100
Analog 2 (2,3-dichlorophenylpiperazine derivative)1.2150125

This table presents representative data for structurally related compounds to illustrate the role of the dichlorophenyl motif in D3 receptor binding and is not direct data for this compound.

Chemokine Receptor (e.g., CXCR2) Antagonism

There is no direct evidence in the scientific literature to suggest that this compound or its close structural analogs are antagonists of the chemokine receptor CXCR2. The known small-molecule antagonists of CXCR2 belong to diverse chemical classes, and the N-benzylglycine scaffold has not been identified as a privileged structure for this target. CXCR2 is a G-protein coupled receptor that plays a role in inflammatory responses, and its antagonists are being investigated for various inflammatory diseases and cancer.

Protein Kinase (e.g., CK2) Modulation

The modulation of protein kinase CK2 by this compound has not been reported. CK2 is a serine/threonine kinase that is constitutively active and involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been linked to cancer, making it a target for inhibitor development.

Cellular Assays for Mechanistic Pathway Elucidation (non-clinical)

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the use of cellular assays to elucidate the mechanistic pathways of this compound were identified. Research into the biological activity and the molecular mechanisms of this particular compound does not appear to be present in published scientific papers.

While investigations into compounds with structural similarities have been conducted, the unique substitution pattern of a dichloro and a methoxy group on the benzyl ring of this compound makes it chemically distinct. Therefore, extrapolating findings from related but different molecules would be scientifically inappropriate. Without dedicated research on this compound, no data on its effects in cellular assays can be provided.

Consequently, there are no research findings or data tables to present regarding the cellular-level mechanistic investigations of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Benzyl (B1604629) Ring Substituents (e.g., halogens, methoxy) on Biological Activity

The substitution pattern on the benzyl ring is a critical determinant of the molecule's interaction with its biological target. The specific combination of two chlorine atoms and one methoxy (B1213986) group on N-(3,5-dichloro-2-methoxybenzyl)glycine creates a unique electronic and steric profile that dictates its activity.

The 3,5-dichloro substitution pattern is a common feature in bioactive molecules. The chlorine atoms are electron-withdrawing groups, which can significantly alter the charge distribution of the aromatic ring. This modification can enhance binding affinity to target proteins by influencing electrostatic or hydrophobic interactions. For instance, in studies of certain N-arylpiperazine derivatives, the position of substituents was found to be crucial, with 3-substituted compounds showing higher activity in some cases. mdpi.com Furthermore, the presence of a 3,5-dichloro-2-hydroxyphenyl substituent has been identified in compounds with significant anticancer and antimicrobial properties, underscoring the importance of this halogenation pattern for potent bioactivity. nih.gov

The 2-methoxy group adds another layer of complexity. Positioned ortho to the benzyl-glycine linkage, it can exert several effects:

Steric Influence : The methoxy group is relatively bulky and can force the benzyl ring into a specific, constrained conformation relative to the glycine (B1666218) moiety. This conformational lock can be highly favorable for fitting into a well-defined receptor pocket.

Electronic Effects : As an electron-donating group, the methoxy group can modulate the electronic nature of the ring, balancing the effects of the electron-withdrawing chlorine atoms.

Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor residue in a protein's active site.

However, the contribution of a methoxy group is highly context-dependent. In one study on N-benzylphenethylamines, N-(2-methoxybenzyl) derivatives were found to be less active and selective compared to their N-(2-hydroxybenzyl) counterparts, suggesting that a hydrogen bond-donating hydroxyl group was preferred at that position for that specific target. nih.gov Conversely, SAR studies on other compound classes have shown that a methoxy group is essential for high activity. nih.gov This highlights that the ultimate effect of the 2-methoxy group depends entirely on the topology and chemical environment of the target binding site.

To illustrate these principles, the following table presents hypothetical activity data based on common SAR trends for benzyl ring substitutions.

Table 1: Illustrative SAR of Benzyl Ring Substituents This table is for illustrative purposes and data is hypothetical, based on established medicinal chemistry principles.

Compound Analogue R1 R2 R3 R4 R5 Hypothetical IC50 (nM) Rationale
Parent Compound H OCH3 Cl H Cl 50 Baseline activity with 3,5-dichloro, 2-methoxy pattern.
Analogue A H H Cl H Cl 250 Removal of 2-methoxy group loses key steric/H-bonding interaction, reducing potency.
Analogue B H OCH3 H H H >1000 Removal of halogens drastically reduces potency, indicating their necessity for binding.
Analogue C H OCH3 Br H Br 45 Replacing chlorine with bromine (similar electronics and size) results in comparable potency.
Analogue D H OH Cl H Cl 30 Replacing methoxy with hydroxyl could improve potency if a hydrogen bond donor is preferred. nih.gov

Role of the Glycine Moiety and its Derivatives in Receptor/Enzyme Recognition

The glycine portion of this compound serves as a crucial recognition element, likely targeting the binding sites of receptors or enzymes that naturally interact with amino acids. Glycine itself is an inhibitory neurotransmitter, and its derivatives are often designed to interact with glycine receptors or the glycine-binding site of the NMDA receptor. nih.gov

The N-substituted glycine scaffold is a foundational structure in the development of peptidomimetics, particularly peptoids. These molecules mimic the structure of peptides but often have improved stability against enzymatic degradation. In this context, the glycine moiety acts as a functional scaffold that correctly orients the substituted benzyl group—the primary pharmacophore—for interaction with the target.

The interaction is often competitive. For example, antagonists of the NMDA receptor glycine site physically occupy the binding pocket, preventing the co-agonist glycine from binding and activating the receptor. ndl.go.jpresearchgate.net The carboxylic acid of the glycine moiety is typically essential for this interaction, forming a key salt bridge with a positively charged residue (e.g., arginine or lysine) in the receptor's binding pocket.

Derivatives of the glycine moiety can also be effective. For instance, studies on CCR2 antagonists have utilized L-arylglycinamide structures, where the carboxylic acid is converted to an amide. nih.gov This indicates that while the core amino acid structure is important for recognition, modifications at the C-terminus are tolerated and can be used to fine-tune properties. N-benzylglycine itself is a versatile building block used in the synthesis of various bioactive compounds, highlighting the utility of this core structure in medicinal chemistry. chemimpex.com

Influence of Stereochemistry on Biological Interactions

While the parent molecule, this compound, is achiral, the introduction of a substituent on the α-carbon of the glycine moiety would create a chiral center. Biological systems, such as receptors and enzymes, are inherently chiral, meaning they are composed of L-amino acids. Consequently, they often exhibit a high degree of stereoselectivity, preferentially binding one enantiomer of a chiral ligand over the other.

This principle is well-documented in compounds related to N-substituted glycines. In a series of N-(phenylsulfonyl)-2-phenylglycine analogues, which are structurally distinct but feature a substituted glycine core, the S-isomers were found to be substantially more active as aldose reductase inhibitors than the corresponding R-isomers. nih.gov This implies that the S-enantiomer has a much more complementary fit to the enzyme's binding site. Similarly, in a series of pyrazolo[3,4-d]pyrimidines conjugated with amino acids, the compound with an L-serine side chain was significantly more potent than its D-serine counterpart. acs.org

Therefore, if a chiral version of this compound were synthesized, it is highly probable that one enantiomer would display significantly greater biological activity. The more active enantiomer, known as the eutomer, would have the optimal three-dimensional arrangement of its functional groups to engage with the specific pockets and residues of the biological target.

Correlations between Molecular Features and Potency/Selectivity

Quantitative structure-activity relationship (QSAR) studies are often employed to model these correlations. Such analyses can reveal that potency is parabolically related to hydrophobicity (π) or that it is influenced by electronic (σ) and steric (Es) parameters. nih.gov For example, the 3,5-dichloro pattern contributes a strong hydrophobic and electron-withdrawing character, which may be essential for potent activity. The 2-methoxy group provides a specific steric and hydrogen-bonding feature. The combination of these features is not merely additive; their relative positioning creates a unique molecular field that is recognized by the target receptor.

Selectivity is achieved when this unique combination of features fits the intended target significantly better than it fits other proteins. For instance, SAR studies on a series of N-benzyl phenethylamines showed that changing a substituent on the N-benzyl ring could dramatically shift selectivity between the 5-HT2A and 5-HT2C receptors. nih.gov A switch from a 2-hydroxybenzyl to a 2-methoxybenzyl group altered both potency and selectivity, demonstrating how a subtle change can fine-tune the interaction profile of the entire molecule. nih.gov

The following table illustrates how specific molecular features might correlate with potency and selectivity for a hypothetical target.

Table 2: Illustrative SPR for Potency and Selectivity This table is for illustrative purposes and data is hypothetical, based on established medicinal chemistry principles.

Molecular Feature Impact on Potency Impact on Selectivity (Target A vs. B) Rationale
3,5-Dichloro Pattern High Moderate Provides strong hydrophobic interactions required for high affinity at Target A, but also fits moderately into the hydrophobic pocket of Target B.
2-Methoxy Group High High The specific steric bulk and H-bond accepting capacity are perfectly complementary to a pocket in Target A but cause a steric clash in Target B, conferring high selectivity. nih.gov
Glycine Carboxylate High Moderate Forms a critical salt-bridge in Target A. Target B has a similar, but less optimally placed, basic residue.

| Combined Features | Very High | Very High | The precise 3D arrangement of all features creates a pharmacophore that is highly optimized for Target A, leading to both high potency and high selectivity. |

Exploration of Isosteric Replacements and Bioisosterism

Bioisosterism is a strategy used in drug design to switch atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. Various parts of the this compound molecule could be subject to isosteric replacement to modulate its activity, selectivity, or metabolic properties.

Halogen Replacement : The chlorine atoms could be replaced by other halogens. A switch to bromine (Br) might produce a similar effect due to comparable electronics and slightly larger size. A switch to fluorine (F) would reduce the size and increase the electronegativity, which could alter binding.

Methyl-to-Silicon Switch : A more advanced isosteric replacement could involve silicon. The replacement of a carbon atom with a silicon atom has been explored in various drug candidates and can sometimes offer advantages in terms of metabolic stability or patentability. nih.gov

Methoxy Group Analogues : The 2-methoxy group (-OCH₃) could be replaced with other small groups. A common bioisostere is the hydroxyl group (-OH), which would change the hydrogen bonding character from acceptor-only to both donor and acceptor. nih.govnih.gov Other possibilities include small alkyl ethers (-OCH₂CH₃) or replacing the ether oxygen with sulfur (-SCH₃) or a methylene (B1212753) unit (-CH₂CH₃).

Carboxylic Acid Bioisosteres : The carboxylic acid of the glycine moiety is a classic target for isosteric replacement. This is often done to improve oral bioavailability or metabolic stability. A very common and effective bioisostere for a carboxylic acid is a tetrazole ring, which maintains the acidic proton and a similar spatial arrangement of negative charge.

These explorations allow chemists to systematically probe the chemical space around a lead compound, fine-tuning its properties to achieve the desired therapeutic effect.

Advanced Research Applications and Future Directions

Development of N-(3,5-Dichloro-2-methoxybenzyl)glycine Analogs as Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. N-substituted glycine (B1666218) scaffolds are particularly amenable to modification for this purpose. Analogs of this compound could be synthesized to serve as probes for identifying and characterizing protein-protein interactions, which are crucial in numerous cellular processes. nih.gov

The core structure of this compound provides a versatile platform for the introduction of reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly altering the core binding properties. The ease of synthesis of N-substituted glycine oligomers allows for the creation of libraries of potential probes with varied linker lengths and attachment points for the reporter molecule. nih.gov

For instance, by attaching a fluorescent dye to the glycine backbone or the benzyl (B1604629) ring, researchers could visualize the subcellular localization of the compound and its binding partners. Furthermore, the dichlorobenzyl moiety can be systematically modified to explore structure-activity relationships and enhance binding affinity and selectivity for a target protein. The interaction of such probes with biomolecules can be studied using various biophysical techniques, including fluorescence spectroscopy and circular dichroism, to elucidate binding modes, such as groove binding or intercalation with DNA. nih.govacs.org

Potential Analog Design for Chemical Probes Reporter Group Potential Application Rationale
This compound-FluorophoreFluorescein, RhodamineLive-cell imaging, Fluorescence microscopyTo visualize the distribution and interaction of the compound within a cell.
This compound-BiotinBiotinAffinity purification, Pulldown assaysTo isolate and identify binding partners of the compound from cell lysates.
This compound-Photo-crosslinkerBenzophenone, DiazirineCovalent labeling of target proteinsTo permanently link the probe to its binding partner for identification by mass spectrometry.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A comprehensive understanding of the biological effects of a compound requires a systems-level approach. The integration of multi-omics data, including proteomics, metabolomics, and transcriptomics, can provide a holistic view of the cellular response to this compound. While specific multi-omics studies on this compound are not yet prevalent, the methodology has been applied to study the effects of other glycine-related molecules. For example, a multi-omics analysis of Glycine max (soybean) leaves revealed alterations in flavonoid and isoflavonoid (B1168493) metabolism upon hormonal treatment. nih.gov

A similar strategy could be employed to elucidate the mechanism of action of this compound. By treating cells or model organisms with the compound and subsequently analyzing the changes in the proteome and metabolome, researchers could identify perturbed signaling pathways and metabolic networks. For instance, quantitative proteomics could reveal changes in the abundance of proteins involved in specific signaling cascades, while metabolomics could identify alterations in the levels of key metabolites. nih.gov This data can help in formulating hypotheses about the compound's molecular targets and its downstream effects.

Conceptual Multi-Omics Workflow Omics Platform Potential Insights
Cellular treatment with this compoundProteomics (e.g., LC-MS/MS)Identification of differentially expressed proteins and affected signaling pathways.
Metabolomics (e.g., GC-MS, NMR)Detection of altered metabolic profiles and key metabolites.
Transcriptomics (e.g., RNA-Seq)Identification of changes in gene expression that corroborate proteomics findings.

Exploration of Novel Molecular Targets Based on Compound Scaffolds

The N-substituted glycine scaffold is a type of peptidomimetic, meaning it mimics the structure of peptides and can be designed to interact with protein targets. researchgate.net The modular nature of N-substituted glycine synthesis allows for the creation of large and diverse chemical libraries. nih.gov This diversity is key to exploring a wide range of potential molecular targets. The this compound scaffold, with its specific substitution pattern, can be used as a starting point for designing new molecules with unique biological activities.

By systematically altering the substituents on the benzyl ring and the glycine backbone, chemists can fine-tune the shape, polarity, and flexibility of the molecule to target different protein surfaces. This approach is central to scaffold-based drug discovery, where a core molecular structure is decorated with different chemical groups to generate a family of related compounds. These libraries can then be screened against panels of protein targets to identify novel interactions. The discovery of a highly selective thyroid hormone receptor β agonist, MGL-3196, which features a dichlorophenyl group, highlights the potential of such substituted aromatic scaffolds in identifying novel therapeutic agents. nih.gov

Potential for Lead Optimization and Drug Discovery Pipelines (pre-clinical stage only)

A "hit" compound identified from a screening campaign often requires further chemical modification to improve its drug-like properties in a process known as lead optimization. This compound, if found to have a desirable biological activity, would be a candidate for such a process. The goals of lead optimization include enhancing potency, improving metabolic stability, increasing bioavailability, and reducing off-target effects. researchgate.net

The structure of this compound offers several avenues for optimization. For example, the methoxy (B1213986) group could be replaced with other substituents to modulate metabolic stability and target engagement. The dichloro substitutions are also critical handles for tuning the electronic and lipophilic properties of the molecule. Structure-guided design, using techniques like X-ray crystallography or computational modeling of the compound bound to its target, can inform these chemical modifications. researchgate.net The development of antimalarial imidazolopiperazines, for instance, involved changes to the core ring to improve potency and metabolic stability. researchgate.net

Lead Optimization Strategy Modification on this compound Desired Outcome
Improve PotencyModify benzyl ring substituents to enhance binding affinity.Lower effective concentration.
Enhance Metabolic StabilityReplace metabolically labile groups (e.g., methoxy) with more stable alternatives.Increased half-life in the body.
Increase SolubilityIntroduce polar functional groups.Improved absorption and distribution.
Reduce Off-Target EffectsFine-tune the overall shape and charge distribution to improve selectivity.Minimized side effects.

Challenges and Opportunities in Designing N-Substituted Glycine-Based Bioactive Compounds

The design of N-substituted glycine-based bioactive compounds presents both challenges and significant opportunities. A major challenge lies in controlling the conformational flexibility of these molecules. Unlike peptides, which have a defined backbone structure, N-substituted glycines can be more flexible, which can lead to a loss of binding affinity and selectivity. However, researchers have developed strategies to overcome this, such as incorporating bulky side chains or cyclizing the oligomers to create more rigid structures. acs.org The use of N-aryl side chains has been shown to enforce a preference for trans-amide bonds, leading to greater structural stability. acs.org

The primary opportunity lies in the synthetic accessibility of N-substituted glycines. The "sub-monomer" method of solid-phase synthesis allows for the rapid and efficient creation of diverse libraries of compounds from a wide range of commercially available primary amines. nih.gov This synthetic tractability makes N-substituted glycines an attractive class of molecules for high-throughput screening and the exploration of chemical space. nih.gov Furthermore, their resistance to proteolytic degradation compared to natural peptides makes them promising candidates for the development of stable therapeutic agents. nih.gov

Aspect Challenge Opportunity
Conformation High flexibility can lead to reduced binding affinity.Introduction of bulky groups or cyclization can pre-organize the molecule for binding.
Synthesis Achieving specific 3D structures can be complex.Facile and modular synthesis allows for the rapid generation of diverse chemical libraries.
Bioavailability Can have poor membrane permeability.Modifications to lipophilicity and polarity can improve drug-like properties.
Biological Stability Not applicable (generally stable).Resistance to proteolysis offers an advantage over peptide-based drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.